4-Bromopyridine-3-boronic acid

Bifunctional reagent Orthogonal cross-coupling Sequential Suzuki-Miyaura

4-Bromopyridine-3-boronic acid (CAS 1256355-39-1) is a bifunctional heterocyclic boronic acid that combines a reactive boronic acid at position 3 with a bromine at position 4. This orthogonal architecture allows precise, sequential Suzuki–Miyaura couplings to construct unsymmetrical 3,4-diarylpyridines without intermediate purification. Unlike pinacol esters, the free acid eliminates the deprotection step, accelerating high-throughput synthesis of kinase-inhibitor pharmacophores. Its chemiluminescence-enhancement property further extends utility to analytical assay development. Procure the free acid form to avoid protodeboronation pitfalls of generic pyridylboronic acids and to ensure the regioselectivity required for your coupling strategy.

Molecular Formula C5H5BBrNO2
Molecular Weight 201.814
CAS No. 1256355-39-1
Cat. No. B582264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopyridine-3-boronic acid
CAS1256355-39-1
Molecular FormulaC5H5BBrNO2
Molecular Weight201.814
Structural Identifiers
SMILESB(C1=C(C=CN=C1)Br)(O)O
InChIInChI=1S/C5H5BBrNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H
InChIKeyOEQUZDNRPMTXMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromopyridine-3-boronic Acid (CAS 1256355-39-1) – A Bifunctional Heterocyclic Building Block for Regioselective Cross-Coupling


4-Bromopyridine-3-boronic acid is a heterocyclic boronic acid featuring a pyridine core substituted at the 3-position with a boronic acid group (-B(OH)₂) and at the 4-position with a bromine atom. This orthogonally functionalized architecture provides both a nucleophilic boronic acid site for Suzuki–Miyaura cross-coupling and an electrophilic aryl bromide site for subsequent functionalization . The compound exhibits predicted physicochemical properties including a density of 1.8±0.1 g/cm³, a boiling point of 369.4±52.0 °C at 760 mmHg, and a LogP value of 0.91 . It is commercially available with typical purity specifications of ≥95% .

Why Generic Substitution of 4-Bromopyridine-3-boronic Acid Fails: Regiochemical and Stability Constraints in Heterocyclic Boronic Acids


Substituting 4-bromopyridine-3-boronic acid with a generic pyridylboronic acid or a pinacol ester analog introduces critical failure points in synthetic routes. The 3-pyridylboronic acid motif is notoriously susceptible to protodeboronation under aqueous or basic conditions, leading to rapid loss of the boronic acid functionality and compromised coupling yields . Unlike the pinacol ester (CAS 2096334-82-4), the free boronic acid offers immediate reactivity without requiring a deprotection step, but this advantage is countered by its higher sensitivity to protodeboronation relative to the ester [1]. Furthermore, the specific 3-boronic acid/4-bromo regiochemistry is essential for sequential coupling strategies; substituting with a 4-pyridinylboronic acid or a 3-bromo-4-pyridylboronic acid isomer would invert the intended coupling sequence or regioselectivity, potentially leading to different constitutional isomers or synthetic dead-ends [2].

Quantitative Differentiation Evidence for 4-Bromopyridine-3-boronic Acid (CAS 1256355-39-1) versus Closest Analogs


Bifunctional vs. Monofunctional Pyridylboronic Acids: Orthogonal Reactivity for Sequential Coupling

4-Bromopyridine-3-boronic acid uniquely combines a boronic acid nucleophile at the 3-position with a bromine electrophile at the 4-position on the same pyridine ring. This bifunctionality enables two sequential, site-selective Suzuki–Miyaura cross-coupling reactions without intermediate functional group manipulation. In contrast, monofunctional 3-pyridylboronic acid (CAS 1692-25-7) or 4-pyridinylboronic acid (CAS 1692-15-5) provide only a single coupling handle, requiring additional steps to introduce a second aryl group . The presence of both orthogonal reactive sites has been exploited in regioselective syntheses of dihalobi- and terpyridines via sequential coupling of bromopyridyl boronic acids with dihalopyridines [1].

Bifunctional reagent Orthogonal cross-coupling Sequential Suzuki-Miyaura

Protodeboronation Stability: Free Acid vs. Pinacol Ester vs. MIDA Boronate

The free boronic acid 4-bromopyridine-3-boronic acid is known to be susceptible to protodeboronation, a degradation pathway that cleaves the C–B bond under aqueous or basic conditions . While the pinacol ester analog (CAS 2096334-82-4) offers enhanced stability against protodeboronation due to esterification of the boronic acid group, it requires an additional deprotection step to liberate the reactive boronic acid . In a comparative study of 3-pyridylboronates, the free boronic acid exhibited significantly lower stability at elevated temperatures in aqueous base compared to both the pinacol ester and the corresponding epinacol boronate [1]. This trade-off between immediate reactivity (free acid) and shelf stability/long-term robustness (ester) is a key selection criterion for procurement and experimental design.

Protodeboronation Boronic acid stability Cross-coupling robustness

Physicochemical Property Differentiation: LogP and Density vs. Isomeric and Structural Analogs

Predicted physicochemical properties differentiate 4-bromopyridine-3-boronic acid from its closest analogs, influencing chromatographic behavior and formulation. The compound has a predicted LogP of 0.91 and a density of 1.8±0.1 g/cm³ . In comparison, the isomeric 3-bromopyridine-4-boronic acid (CAS 458532-99-5) exhibits a slightly different predicted LogP of 1.1 and a density of 1.74±0.1 g/cm³ . The more substantial difference is seen against the simpler 3-pyridylboronic acid (CAS 1692-25-7), which lacks the bromine atom and has a significantly lower predicted LogP of 0.27 and density of 1.2±0.1 g/cm³ . These differences in lipophilicity and density directly impact retention times in reverse-phase HPLC purification and solubility profiles in organic solvents.

LogP Density Predicted physicochemical properties Purification

Optimized Research and Industrial Applications for 4-Bromopyridine-3-boronic Acid (CAS 1256355-39-1)


Sequential Double Suzuki–Miyaura Coupling for Unsymmetrical Bi- and Terpyridines

The bifunctional nature of 4-bromopyridine-3-boronic acid enables a one-pot, two-step Suzuki–Miyaura coupling sequence. First, the boronic acid site is coupled with an aryl/heteroaryl halide under mild conditions. After workup, the remaining C4-bromine undergoes a second coupling with a different boronic acid, yielding unsymmetrical 3,4-diarylpyridines or extended terpyridine ligands without intermediate purification . This strategy has been demonstrated in the regioselective synthesis of dihalobi- and terpyridines, where the orthogonality of the bromine and boronic acid sites ensures precise control over the coupling order [1].

Synthesis of Pyridine-Containing Pharmaceutical Intermediates

The 3,4-disubstituted pyridine motif is prevalent in kinase inhibitors and other bioactive molecules. 4-Bromopyridine-3-boronic acid serves as a key building block for constructing these pharmacophores via sequential cross-coupling. For instance, it can be used to introduce a biaryl system at the 3-position followed by functionalization of the 4-bromine with amines, thiols, or additional aryl groups, enabling rapid diversification of lead compound libraries . The free boronic acid form is particularly advantageous for high-throughput experimentation where immediate reactivity is required without a deprotection step.

Chemiluminescence Enhancement in Analytical Detection Systems

4-Bromopyridine-3-boronic acid has been shown to enhance the luminous intensity when mixed with chemiluminescent materials, offering a potential signal amplification strategy for analytical assays . This property is not shared by the pinacol ester or other protected analogs, which lack the free boronic acid functionality required for the proposed interaction. Procurement of the free acid, rather than a protected derivative, is therefore essential for this specific application.

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